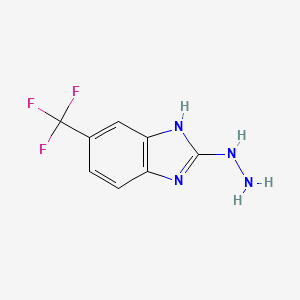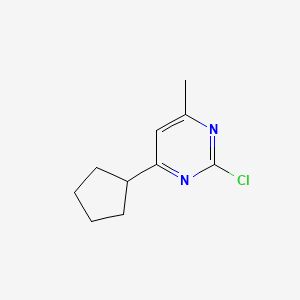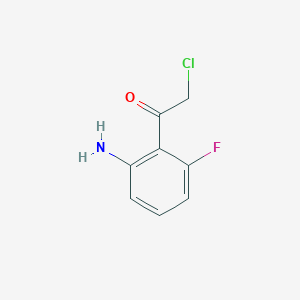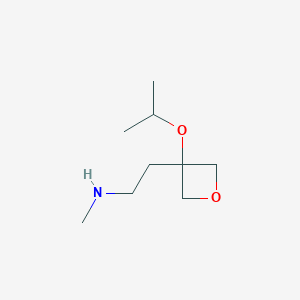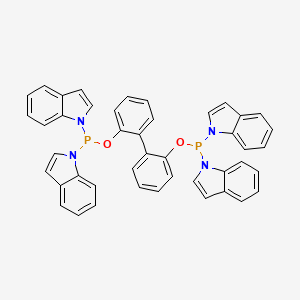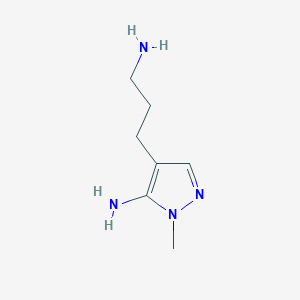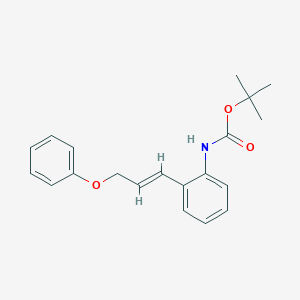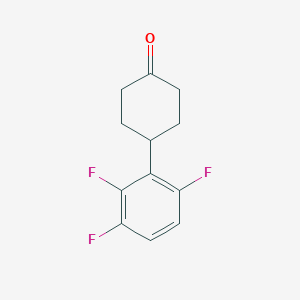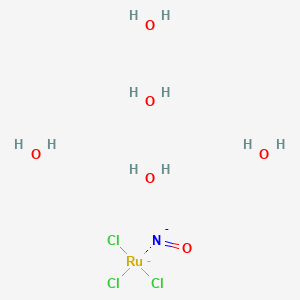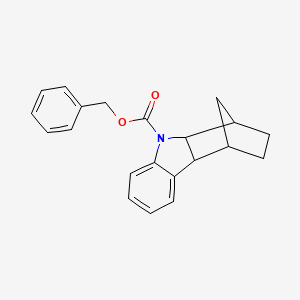
Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate: is a complex organic compound with a unique structure that includes a benzyl group and a hexahydro-9H-1,4-methanocarbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps. One common method includes the reaction of 4,7-dichloro-1,2,5-oxadiazolo[3,4-d]pyridazine with 2,3,4,4a,9,9a-hexahydro-1H-carbazole in the presence of a suitable solvent like dry acetonitrile (MeCN). The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler analog used in the synthesis of pharmaceuticals and organic materials.
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Used in the development of fluorescent dyes for OLEDs.
4,7-Bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine: Another complex derivative with applications in organic electronics.
Uniqueness
Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its benzyl group and hexahydro-9H-1,4-methanocarbazole core make it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C21H21NO2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
benzyl 9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7-triene-9-carboxylate |
InChI |
InChI=1S/C21H21NO2/c23-21(24-13-14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)19-15-10-11-16(12-15)20(19)22/h1-9,15-16,19-20H,10-13H2 |
Clé InChI |
PIFXKDNHCZNXQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2N(C4=CC=CC=C34)C(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)

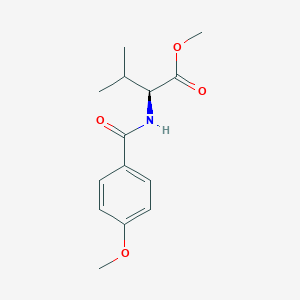
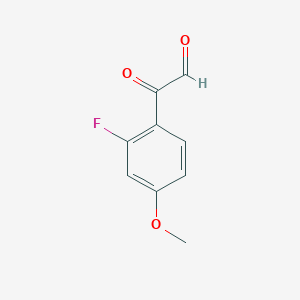
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
